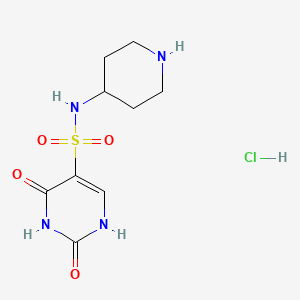

2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride

描述

The compound “2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Based on the available information, the synthesis of similar compounds involves several step reactions of substitution, click reaction, and addition reaction . For instance, the 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form a compound . This compound then reacted with 3-ethynylaniline or 4-ethynylaniline to form another compound .Chemical Reactions Analysis

The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .科学研究应用

Development of Thalidomide-based PROTACs

This compound is a functionalized cereblon ligand used in the development of Thalidomide-based PROTACs (Proteolysis-Targeting Chimeras). It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It’s also amenable for linker attachment via reductive amination, and serves as a basic building block for making protein degrader libraries .

Antimalarial Drug Discovery

The compound could potentially be used in the discovery of new antimalarial drugs. Current approaches to discovering new antimalarials include screening of synthetic molecules generated using medicinal chemistry, and this compound could be a candidate for such screening .

Treatment of Methicillin-resistant Staphylococcus aureus (MRSA)

Research has shown that similar compounds have been effective against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that “2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride” could potentially be used in the treatment of MRSA .

Development of New Drugs

Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is a basic core of some natural products such as histidine, purine, histamine and DNA based structures. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that “2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride” could potentially be used in the development of new drugs with these biological activities.

作用机制

While the specific mechanism of action for this compound is not provided, it’s known that similar compounds can suppress indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body .

未来方向

The compound is a basic building block for making protein degrader library . It plays an important role in the development of protease degradation drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

2,4-dioxo-N-piperidin-4-yl-1H-pyrimidine-5-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4S.ClH/c14-8-7(5-11-9(15)12-8)18(16,17)13-6-1-3-10-4-2-6;/h5-6,10,13H,1-4H2,(H2,11,12,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQMRISVJDLCRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CNC(=O)NC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(piperidin-3-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473349.png)

![Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate](/img/structure/B1473352.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1473356.png)

![[(6-Piperazin-1-ylpyridin-3-yl)methyl]amine trihydrochloride](/img/structure/B1473359.png)

![5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473360.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-ynoic acid](/img/structure/B1473364.png)

![4-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473367.png)

![[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1473370.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-furamide hydrochloride](/img/structure/B1473371.png)